molecular formula C22H24Cl2N2O4 B2707336 Isrib CAS No. 1597403-47-8; 548470-11-7

Isrib

Cat. No.: B2707336
CAS No.: 1597403-47-8; 548470-11-7
M. Wt: 451.34
InChI Key: HJGMCDHQPXTGAV-IYARVYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISRIB (Integrated Stress Response Inhibitor) is a potent, cell-permeable small molecule that acts as a specific inhibitor of the integrated stress response (ISR) by targeting the eukaryotic initiation factor 2B (eIF2B) . With an IC50 of 5 nM, it effectively reverses the translational repression caused by phosphorylation of eIF2α (P-eIF2α), a common downstream effector of multiple cellular stress pathways . Its primary research value lies in its ability to restore protein synthesis and resolve stress granules under conditions of chronic ISR activation, which is implicated in various disease states, without disrupting the protective acute ISR . Mechanism of Action: this compound functions as a molecular staple that binds to and stabilizes the decameric form of eIF2B, its direct target . By promoting the assembly of eIF2B into its active, decameric state, this compound increases the guanine nucleotide exchange factor (GEF) activity of eIF2B, thereby bypassing the inhibitory effects of P-eIF2α and restoring global protein synthesis . This action also leads to the rapid disassembly of stress granules in stressed cells . Research indicates that this compound's efficacy is tuned by the concentration of P-eIF2α, allowing it to mitigate low-level, chronic ISR activation while preserving the cytoprotective functions of a strong acute stress response . Key Research Applications: • Cognitive Enhancement and Neurological Repair: this compound significantly enhances spatial and fear-associated learning in healthy rodents and reverses memory deficits in models of traumatic brain injury (TBI) , even when administered weeks after the initial injury . It also corrects spatial memory and working memory deficits in aged mice . • Neurodegenerative Diseases: this compound has shown therapeutic potential in preclinical models of conditions such as prion disease, Alzheimer's disease, and Parkinson's disease, pathologies often characterized by chronic ISR activation . • Spinal Cord Injury (SCI): Recent studies demonstrate that this compound promotes functional recovery after SCI by suppressing neuronal apoptosis via the P53 pathway and modulating neuroinflammation through the JAK2/STAT3 signaling pathway . • Other Conditions: Research explores its utility in Fragile X syndrome models, where it improves synaptic function and social behavior , as well as in viral infection and cancer contexts . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Neuroprotective Effects

ISRIB has demonstrated promising neuroprotective effects in various preclinical models, particularly concerning cognitive impairments associated with traumatic brain injuries and neurodegenerative diseases.

Traumatic Brain Injury

Recent studies have shown that this compound can reverse cognitive deficits following concussions in animal models. In a study published in Proceedings of the National Academy of Sciences, mice treated with this compound after sustaining a concussion exhibited significant improvements in working memory and neuronal function weeks post-injury .

Alzheimer's Disease

This compound has been evaluated for its therapeutic potential in models of Alzheimer’s disease. Research indicates that it can mitigate cognitive decline by counteracting amyloid-beta oligomer-induced impairments in memory:

  • Restoration of Memory : In transgenic mouse models of Alzheimer’s disease, this compound treatment was associated with improved memory performance and reduced levels of toxic amyloid-beta aggregates .
  • Reduction of Neuroinflammation : By inhibiting the ISR, this compound also reduces neuroinflammatory responses that contribute to Alzheimer’s pathology, potentially offering a dual mechanism for neuroprotection .

Case Studies and Research Findings

The following table summarizes key research findings regarding this compound's applications across various studies:

Study ReferenceApplication AreaKey Findings
Memory EnhancementEnhances long-term memory in rodent models
Traumatic Brain InjuryReverses cognitive effects weeks after concussion
Alzheimer's DiseaseMitigates cognitive decline and reduces amyloid-beta levels
Stress ResponseBlocks stress-induced translational repression
Synaptic PlasticityRestores synaptic function impaired by eIF2α phosphorylation

Comparison with Similar Compounds

Comparison with Similar Compounds

Trazodone and Dibenzoylmethane (DBM)

  • Mechanistic Similarities : Both trazodone (an antidepressant) and DBM (a dietary supplement) mimic ISRIB’s ability to counteract p-eIF2α-mediated translational repression under ER stress. They restore protein synthesis rates in vitro and show neuroprotective effects in prion disease and frontotemporal dementia models .
  • Instead, they act downstream of p-eIF2α but upstream of eIF2B, suggesting distinct molecular targets .
  • Therapeutic Profile : Both compounds exhibit superior pharmacokinetic properties compared to this compound, including better blood-brain barrier penetration, but lack this compound’s specificity for eIF2B .

GSK2606414 (PERK Inhibitor)

  • Mechanistic Contrast: GSK2606414 inhibits PERK, one of the four eIF2α kinases that activate the ISR.
  • Efficacy : In a SOD1-linked ALS model, GSK2606414 failed to improve survival, whereas this compound restored protein synthesis and neuronal viability without toxicity .

2BAct (this compound Derivative)

  • Structural and Functional Refinement : 2BAct is a second-generation this compound derivative with enhanced solubility and bioavailability. It shares this compound’s eIF2B-stabilizing mechanism but demonstrates greater efficacy in rescuing mutant eIF2B activity in vanishing white matter disease (VWMD) models .
  • Clinical Relevance : 2BAct and other derivatives are currently in phase 1 clinical trials for cognitive enhancement and neurodegenerative disorders .

Guanabenz

  • Divergent Mechanism: Guanabenz, an α2-adrenergic receptor agonist, paradoxically inhibits the ISR by delaying eIF2α dephosphorylation.
  • Therapeutic Limitations : While effective in preclinical models of amyotrophic lateral sclerosis (ALS), its off-target effects on blood pressure limit clinical utility compared to this compound .

Pharmacokinetic and Functional Comparisons

Compound Target Mechanism Key Advantages Limitations
This compound eIF2B decamer Stabilizes eIF2B, restores GEF activity High specificity; no toxicity in vivo Poor solubility; limited BBB penetration
Trazodone/DBM Unknown (eIF2B-independent) Restores translation under stress Improved pharmacokinetics Non-specific; unclear long-term safety
GSK2606414 PERK kinase Inhibits PERK-mediated eIF2α phosphorylation Potent ISR inhibition Pancreatic toxicity; blocks ATF4 entirely
2BAct eIF2B decamer Enhanced eIF2B stabilization Better solubility and efficacy Early-stage clinical data only

Research Findings and Clinical Implications

  • Neurodegeneration : this compound rescues cognitive deficits in TBI and aged mice by restoring synaptic protein synthesis, outperforming trazodone and DBM in reversing dendritic spine loss .
  • Cancer: this compound suppresses ISR-driven tumor progression in KRAS-mutant lung adenocarcinoma, a effect mirrored in prostate cancer models. Guanabenz, by contrast, shows inconsistent outcomes due to its dual role in stress signaling .
  • Genetic Disorders : In VWMD, this compound’s efficacy varies with eIF2B mutations. For example, the Arg483Trp mutation in eIF2Bδ enhances this compound sensitivity, while other mutations (e.g., 2b5^ho^) show reduced responses .

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